6-Hydroxy Nicorandil is a derivative of Nicorandil, which is primarily classified as a potassium channel opener and a nitric oxide donor. The compound is synthesized from N-(2-hydroxyethyl)nicotinamide through nitration processes. Its chemical structure includes a hydroxyl group that enhances its pharmacological properties, making it a subject of interest in both medicinal and biochemical research .
The synthesis of 6-Hydroxy Nicorandil typically involves the nitration of N-(2-hydroxyethyl)nicotinamide using a nitrating mixture of nitric acid, acetic acid, and acetic anhydride. The reaction is carried out under controlled temperatures, generally between 10°C and 30°C, with optimal conditions around 22°C to ensure safety and efficiency. The process can be summarized as follows:
The molecular formula of 6-Hydroxy Nicorandil is CHNO. Its structure features:
The presence of the hydroxyl group may enhance the compound's solubility in various solvents, impacting its bioavailability .
6-Hydroxy Nicorandil participates in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its therapeutic properties or develop new derivatives .
The pharmacological effects of 6-Hydroxy Nicorandil are primarily attributed to two mechanisms:
These mechanisms contribute to its potential cardioprotective effects, particularly during ischemic events .
6-Hydroxy Nicorandil exhibits several notable physical and chemical properties:
These properties are crucial for its application in medicinal chemistry and pharmacology .
6-Hydroxy Nicorandil has diverse applications across various fields:
6-Hydroxy Nicorandil (chemical name: 2-(6-hydroxynicotinamido)ethyl nitrate; CAS Registry Number: 113743-17-2) is formally derived through hydroxylation at the C6 position of nicorandil's pyridine ring. This molecular modification significantly alters the compound's electronic distribution and intermolecular interaction potential. The systematic IUPAC designation for this compound is 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide, reflecting the predominant keto tautomeric form observed in solid-state analyses [8] [9].
Table 1: Fundamental Chemical Identifiers of 6-Hydroxy Nicorandil
Property | Specification |
---|---|
Chemical Formula | C₈H₉N₃O₅ |
Molecular Weight | 227.18 g/mol |
CAS Registry Number | 113743-17-2 |
IUPAC Name | 2-(6-hydroxynicotinamido)ethyl nitrate |
Alternative Name | 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide |
Advanced structural analyses, including Hirshfeld surface assessments and crystallographic studies, reveal distinctive intermolecular interaction patterns dominated by hydrogen bonding networks. The molecular electrostatic potential mapping demonstrates significantly enhanced negative potential at the C6-oxygen compared to the parent nicorandil molecule, indicating heightened hydrogen bond acceptor capacity at this site. This electronic redistribution influences the compound's solvation behavior and molecular recognition properties [3] [9].
Spectroscopic characterizations further delineate the compound's identity:
Table 2: Analytical Characterization of 6-Hydroxy Nicorandil
Analytical Method | Key Characteristics |
---|---|
X-ray Crystallography | Monoclinic crystal system; hydrogen-bonded dimer formation |
Hirshfeld Surface Analysis | Dominant O⋯H (47.1%) and N⋯H (14.3%) interactions |
¹H NMR | Aromatic protons: δ 7.68 (t), 6.91 (d), 6.60 (d); NH: δ 11.47 |
¹³C NMR | Carbonyl carbon: δ 163.7; aromatic carbons: δ 147.0, 142.2, 114.9, 108 |
Infrared Spectroscopy | ν(C=O): 1650 cm⁻¹; ν(NO₂): 1620 cm⁻¹; ν(O-H): 3200 cm⁻¹ |
The formation of 6-Hydroxy Nicorandil occurs primarily through hepatic biotransformation via cytochrome P450-mediated oxidation. Nicorandil undergoes extensive metabolism, with the dominant pathway involving denitration to form N-(2-hydroxyethyl)-nicotinamide (2-nicotinamidoethanol), which subsequently enters endogenous nicotinamide metabolic pathways [1] [7]. The 6-hydroxylation pathway represents a quantitatively minor but mechanistically significant alternative route.
Experimental evidence indicates that the 6-hydroxylation metabolic pathway proceeds through the following sequence:
Table 3: Metabolic Pathway of Nicorandil Highlighting 6-Hydroxy Metabolite Formation
Metabolic Step | Reaction Type | Primary Enzymes Involved | Key Metabolites Generated |
---|---|---|---|
Initial Biotransformation | Oxidative denitration | Hepatic esterases | N-(2-hydroxyethyl)-nicotinamide |
Alternative Pathway | Aromatic hydroxylation | CYP450 (CYP2C, CYP3A) | 6-Hydroxy Nicorandil intermediate |
Tautomerization | Non-enzymatic rearrangement | Spontaneous | 6-Hydroxynicotinate derivative |
Elimination Preparation | Conjugation | UGTs, SULTs | Glucuronide/sulfate conjugates |
The metabolic fate of nicorandil demonstrates complex integration with endogenous biochemical pathways. The denitrated metabolite incorporates into the nicotinamide adenine dinucleotide (NAD/NADP) coenzyme pool through enzymatic conversion to nicotinamide, subsequently entering the pyridine nucleotide cycle. This integration contributes to observed nonlinear pharmacokinetics during chronic nicorandil administration due to saturation of these endogenous pathways [1]. The 6-hydroxylation pathway avoids this saturation phenomenon but constitutes a minor metabolic route under normal physiological conditions.
The discovery and characterization of 6-Hydroxy Nicorandil emerged as a natural extension of pharmacokinetic investigations into nicorandil metabolism during the late 1980s. Initial metabolic studies conducted in both animal models and human subjects identified multiple urinary metabolites, with the denitrated compound representing the primary excretion product. The hydroxylated derivatives, including the 6-hydroxy isomer, were subsequently identified as minor metabolites through advanced chromatographic separation techniques and mass spectrometric detection [1] [7].
The compound gained significant research attention when analytical chemists recognized its utility as a reference standard for chromatographic assays. Regulatory guidelines for nicorandil quality control mandated comprehensive metabolite profiling during pharmaceutical development, establishing 6-Hydroxy Nicorandil as an essential analytical reference compound for monitoring manufacturing impurities and metabolic stability assessments. This analytical application drove the commercial availability of high-purity 6-Hydroxy Nicorandil as a certified reference material [8].
Research milestones include:
Table 4: Historical Research Milestones for 6-Hydroxy Nicorandil
Time Period | Research Focus | Key Advances |
---|---|---|
1989-1995 | Metabolic Pathway Elucidation | Identification as minor metabolite; characterization of CYP-mediated formation |
1996-2010 | Analytical Applications Development | Implementation as HPLC/LC-MS reference standard; purity certification |
2011-2020 | Physicochemical Profiling | Solubility parameter determination; crystal structure prediction |
2021-Present | Pharmacological Potential Exploration | Investigation of neuroprotective and cytoprotective properties |
Recent pharmacological investigations have explored potential therapeutic applications beyond metabolic relevance. Molecular modeling studies suggest that the 6-hydroxyl group may enhance binding affinity to certain adenosine triphosphate (ATP)-sensitive potassium channel subtypes expressed in neuronal tissues. Experimental evidence indicates that structural analogs of 6-Hydroxy Nicorandil demonstrate neuroprotective effects in in vitro models of oxidative stress, potentially through modulation of mitochondrial membrane permeability and attenuation of calcium overload [2] [4]. These emerging research directions position 6-Hydroxy Nicorandil as a molecule of continued scientific interest bridging pharmaceutical metabolism and therapeutic potential.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1